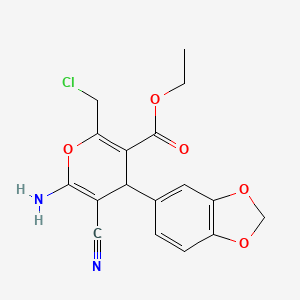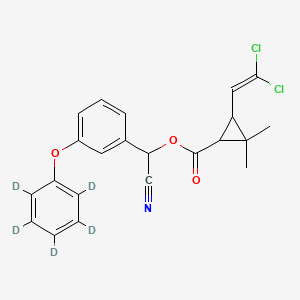
(3Z)-1-(2-chlorobenzyl)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-1-(2-chlorobenzyl)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a thiazolidinone ring, an indole moiety, and a chlorobenzyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-chlorobenzyl)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate isothiocyanate with an amino acid derivative under controlled conditions.
Introduction of the Indole Moiety: The indole ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where the chlorobenzyl group is attached to the indole-thiazolidinone intermediate.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions might target the carbonyl groups in the compound.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Studies might explore its effectiveness against various bacterial and fungal strains.
Anti-inflammatory Properties: Potential use in reducing inflammation in biological systems.
Medicine
Anticancer Research: Investigations into its ability to inhibit cancer cell growth.
Drug Development: Potential as a lead compound for new therapeutic agents.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of (3Z)-1-(2-chlorobenzyl)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings.
Indole Derivatives: Compounds featuring the indole moiety.
Chlorobenzyl Compounds: Compounds with chlorobenzyl groups.
Uniqueness
The unique combination of the thiazolidinone ring, indole moiety, and chlorobenzyl group in (3Z)-1-(2-chlorobenzyl)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one might confer distinct biological activities and chemical properties not found in other compounds.
Propriétés
Formule moléculaire |
C22H19ClN2O2S2 |
|---|---|
Poids moléculaire |
443.0 g/mol |
Nom IUPAC |
(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-13(2)11-25-21(27)19(29-22(25)28)18-15-8-4-6-10-17(15)24(20(18)26)12-14-7-3-5-9-16(14)23/h3-10,13H,11-12H2,1-2H3/b19-18- |
Clé InChI |
IBUWWVIOEPAQRT-HNENSFHCSA-N |
SMILES isomérique |
CC(C)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S |
SMILES canonique |
CC(C)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


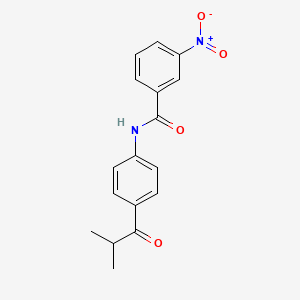

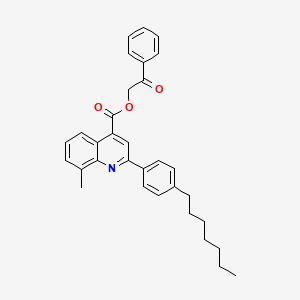



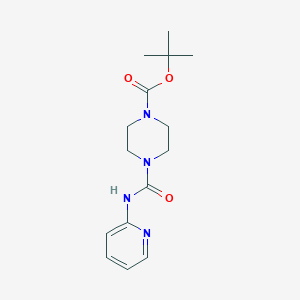
![3-hydroxy-N-(4-methylphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052978.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052983.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)
